1-(4-methylphenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15292079
Molecular Formula: C17H15N5O2S2
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N5O2S2 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N5O2S2/c1-3-10-25-17-20-19-16(26-17)18-15(24)14-13(23)8-9-22(21-14)12-6-4-11(2)5-7-12/h3-9H,1,10H2,2H3,(H,18,19,24) |
| Standard InChI Key | KCLMVGQQEVJFDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SCC=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₇H₁₅N₅O₂S₂, with a molecular weight of 385.5 g/mol. Its IUPAC name reflects the integration of a 4-methylphenyl group at position 1 of the dihydropyridazine ring and a 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl substituent at the carboxamide nitrogen. The structural configuration is further validated by its canonical SMILES string:
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SCC=C.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₂S₂ |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 1-(4-Methylphenyl)-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N5O2S2/c1-3-10-25-17-20-19-16(26-17)18-15(24)14-13(23)8-9-22(21-14)12-6-4-11(2)5-7-12/h3-9H,1,10H2,2H3,(H,18,19,24) |
| Standard InChIKey | KCLMVGQQEVJFDX-UHFFFAOYSA-N |
| PubChem Compound ID | 16452872 |
Structural Features
The molecule comprises two heterocyclic systems:
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Dihydropyridazine Core: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 4, contributing to its planar geometry and potential for hydrogen bonding.
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1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, functionalized with a prop-2-en-1-ylsulfanyl group. This moiety introduces unsaturation, enabling π-π stacking interactions with biological targets .
The presence of the 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions to construct the hybrid heterocyclic framework:
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Formation of the Thiadiazole Ring: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions yields the 1,3,4-thiadiazole core .
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Introduction of the Prop-2-en-1-ylsulfanyl Group: Thiol-ene "click" chemistry or nucleophilic substitution reactions attach the allylthio substituent to the thiadiazole ring.
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Assembly of the Dihydropyridazine Moiety: Cyclization of hydrazine derivatives with β-keto esters or amides forms the dihydropyridazine system, followed by N-arylation with 4-methylphenylboronic acid .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole formation | H₂SO₄, reflux, 6–8 hours | 60–75 |
| Allylthio functionalization | Allyl bromide, K₂CO₃, DMF, 80°C | 70–85 |
| Dihydropyridazine cyclization | Hydrazine hydrate, ethanol, reflux | 50–65 |
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of the allylthio group (δ 3.2–3.5 ppm for SCH₂ and δ 5.1–5.3 ppm for vinyl protons).
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Infrared Spectroscopy (IR): Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S vibration) validate the carboxamide and thiadiazole functionalities.
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Mass Spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 385.5 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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